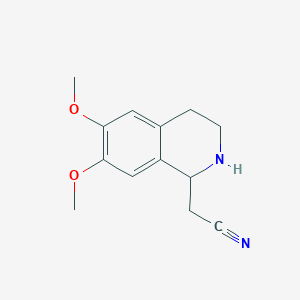

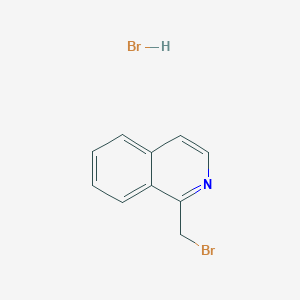

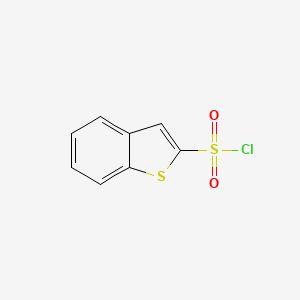

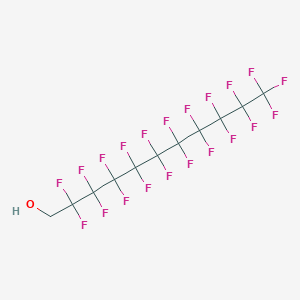

![molecular formula C8H6F3NO B1333493 N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine CAS No. 368-83-2](/img/structure/B1333493.png)

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine

Übersicht

Beschreibung

“N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine” is a chemical compound with the CAS Number: 928064-01-1 . It has a molecular weight of 207.13 . The IUPAC name for this compound is 1-fluoro-3-(nitrosomethyl)-5-(trifluoromethyl)benzene .

Synthesis Analysis

The synthesis of N-trifluoromethyl compounds, including “this compound”, has been reported through fluorination and trifluoromethylation of N-containing compounds . Novel N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine reagents have been designed and synthesized by silver-mediated oxidative trifluoromethylation .Chemical Reactions Analysis

These reagents have been successfully applied to the direct incorporation of a NCF3 moiety into commonly used unsaturated substrates under photoredox catalysis . This protocol enables the efficient and regioselective C–H trifluoromethylamination of various (hetero)arenes, including complex bioactive molecules .Wissenschaftliche Forschungsanwendungen

Coordination Compounds

N-[[3-(Trifluoromethyl)phenyl]methylidene]hydroxylamine has been utilized in the synthesis of coordination compounds. For example, in a study by Yang (2012), this compound was used to create a complex where the central NdIII ion is coordinated by six N atoms from three bidentate chelate ligands and three Cl− ions, showing a distorted tricapped trigonal prismatic geometry. This demonstrates its utility in forming stable complex molecules with specific geometric configurations (Hua Yang, 2012).

Anti-Senescence Properties

Research by Atamna et al. (2000) on a related compound, N-t-butyl hydroxylamine, indicates its effectiveness in delaying senescence in human lung fibroblasts. This suggests potential applications of this compound in anti-aging research, particularly concerning its derivative or similar compounds (H. Atamna, A. Paler-Martinez, B. Ames, 2000).

Analytical Chemistry

In analytical chemistry, hydroxylamine derivatives, which include this compound, are used as reagents. Shendrikar (1969) discusses the versatility of N-benzoyl-N-phenylhydroxylamine in reactions with various metal ions, highlighting the broad application of hydroxylamine derivatives in chemical analysis (A. Shendrikar, 1969).

Role in Advanced Oxidation Processes

Li et al. (2021) explored the role of hydroxylamine in the Fe(II)/peroxydisulfate system, a type of advanced oxidation process. They found that hydroxylamine can transform major reactive species and regenerate Fe(II), suggesting its potential utility in environmental remediation and industrial applications (Zhuoyu Li, Yulei Liu, Peinan He, Xin Zhang, Lu Wang, Haiteng Gu, Hao Zhang, Jun Ma, 2021).

Herbicidal Applications

Hydroxylamine derivatives, including this compound, have been studied for their potential use as herbicides. Mel'nikova and Baskakov (1971) synthesized various derivatives and observed their properties, noting their potential in the development of new herbicidal compounds (I. A. Mel'nikova, Y. Baskakov, 1971).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Zukünftige Richtungen

N-trifluoromethyl compounds, including “N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine”, are valuable targets in medicinal chemistry . The development of new synthetic methods from abundant and easily available substrates is highly desirable but still challenging . Future research may focus on the development of these new synthetic methods and the exploration of the biological activities of these compounds.

Eigenschaften

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-2-6(4-7)5-12-13/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIONPAPDKZQLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380502 | |

| Record name | N-{[3-(Trifluoromethyl)phenyl]methylidene}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-83-2 | |

| Record name | N-{[3-(Trifluoromethyl)phenyl]methylidene}hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.